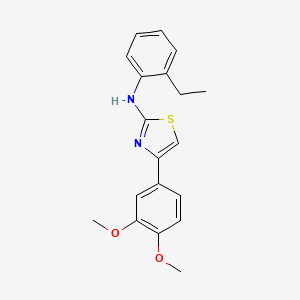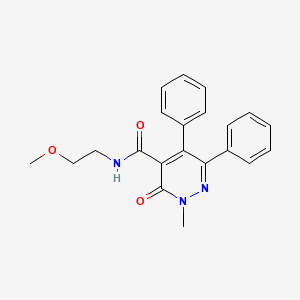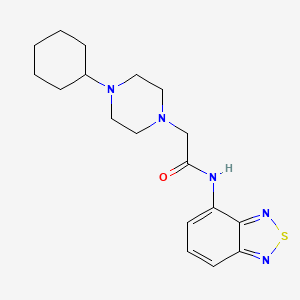
3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-(3-hydroxyphenyl) benzamides involves the condensation of hydroxyanilines with benzoyl chloride in aqueous media. This process has been applied to produce various derivatives, showcasing the adaptability of this chemical framework for generating a wide range of compounds with potential biological activities (Abbasi et al., 2014).
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives has been extensively studied, with analyses often involving X-ray crystallography. These studies reveal the intricacies of the benzamide backbone and its interactions with substituents, providing insights into the molecular configurations that contribute to the compound's biological and chemical properties (Racheva et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives, including those similar to 3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide, participate in various chemical reactions, reflecting their versatile reactivity. For instance, reactions with cyclic enehydrazino ketones and acyclic β-enaminoesters have been documented, leading to complex structures with unique properties (Mashevskaya et al., 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. These properties are influenced by the molecular structure and substituents present on the benzamide backbone (Demir et al., 2015).
Applications De Recherche Scientifique
Photosensitive Materials
A study by Ebara et al. (2003) developed a new synthetic method for the preparation of poly(benzoxazole) (PBO) precursor from bis(o-aminophenol) and diphenyl isophthalate. This research highlights the application of similar compounds in the creation of photosensitive materials, demonstrating their utility in advanced materials science and engineering, particularly for fine imaging and photolithography applications Ebara et al., 2003.
Antimicrobial Activity
G. Naganagowda and A. Petsom (2011) synthesized new quinazolinone derivatives involving reactions with compounds structurally related to 3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide. These compounds were tested for antibacterial and antifungal activity, underscoring the relevance of such structures in the development of new antimicrobial agents Naganagowda & Petsom, 2011.
Radiopharmaceutical Synthesis
Bobeldijk et al. (1990) described the synthesis of a precursor for (S)-123I-IBZM, a radiopharmaceutical, starting from related chemical structures. This demonstrates the compound's utility in the field of radiopharmacy, particularly for diagnostic imaging in nuclear medicine Bobeldijk et al., 1990.
Pharmacological Research
Research by Abbasi et al. (2014) on N-(3-hydroxyphenyl)benzamide and its derivatives explored their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase. This highlights the potential of such compounds in pharmacological research, particularly for discovering new treatments for diseases related to enzyme dysfunction Abbasi et al., 2014.
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14-6-2-4-12(10-14)18-17(23)11-3-1-5-13(9-11)19-15(21)7-8-16(19)22/h1-6,9-10,20H,7-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMFCBVEPANRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)
![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)

![[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B4580352.png)


![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4580370.png)
![3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4580389.png)